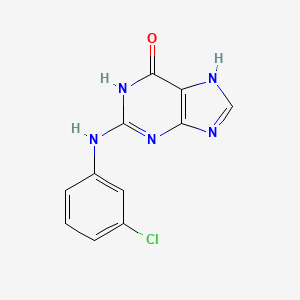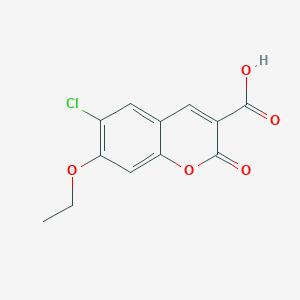![molecular formula C11H11BrN2O B11855528 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one: est un composé hétérocyclique appartenant à la famille des pyrido[1,2-a]pyrimidin-4-ones. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome en position 7, un groupe éthyle en position 2 et un groupe méthyle en position 9.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la 7-Bromo-2-éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de la 2-éthyl-3-méthylpyridine avec du brome en présence d'un catalyseur approprié peut conduire à la formation du composé souhaité. Les conditions réactionnelles impliquent généralement des températures modérées et l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions: La 7-Bromo-2-éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one subit diverses réactions chimiques, notamment :
Réactions de substitution: L'atome de brome en position 7 peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction: Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des dérivés réduits.
Réactions de couplage: Il peut participer à des réactions de couplage avec des halogénures d'aryle ou d'alkyle pour former des structures plus complexes.
Réactifs et conditions courants :
Substitution nucléophile: Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants comme le diméthylsulfoxyde (DMSO) ou l'éthanol.
Oxydation: Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide ou basique.
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium (LAH) ou le borohydrure de sodium (NaBH4) dans des solvants tels que le tétrahydrofurane (THF) ou l'éthanol.
Principaux produits :
Produits de substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Produits d'oxydation: Formes oxydées telles que les cétones ou les acides carboxyliques.
Produits de réduction: Formes réduites telles que les alcools ou les amines.
Applications De Recherche Scientifique
Chimie: Le composé est utilisé comme élément constitutif de la synthèse organique pour créer des molécules plus complexes. Il sert de précurseur à la synthèse de divers composés hétérocycliques présentant des activités biologiques potentielles.
Biologie: En recherche biologique, la 7-Bromo-2-éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one est étudiée pour son potentiel en tant qu'inhibiteur enzymatique ou antagoniste des récepteurs. Elle peut interagir avec des cibles biologiques spécifiques, ce qui conduit à la modulation des voies biologiques.
Médecine: Le composé a des applications potentielles en chimie médicinale pour le développement de nouveaux médicaments. Il peut présenter des activités pharmacologiques telles que des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses.
Industrie: Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Il peut également trouver des applications dans la production d'agrochimiques ou d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Bromo-2-éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, ce qui conduit à l'inhibition ou à l'activation de certaines voies biologiques. Par exemple, il peut agir comme un antagoniste de récepteurs spécifiques, bloquant leur activité et entraînant un effet thérapeutique. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may act as an antagonist to specific receptors, blocking their activity and resulting in a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one: Ne possède pas l'atome de brome en position 7.
7-Bromo-2-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one: Ne possède pas le groupe éthyle en position 2.
9-Méthyl-4H-pyrido[1,2-a]pyrimidin-4-one: Ne possède ni l'atome de brome en position 7 ni le groupe éthyle en position 2.
Unicité: La présence de l'atome de brome en position 7, ainsi que des groupes éthyle et méthyle en positions 2 et 9, respectivement, rend la 7-Bromo-2-éthyl-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one unique.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
7-bromo-2-ethyl-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11BrN2O/c1-3-9-5-10(15)14-6-8(12)4-7(2)11(14)13-9/h4-6H,3H2,1-2H3 |
Clé InChI |
RBHYESNPEBMPAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N2C=C(C=C(C2=N1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)





